Analytical Precision in Plasma Ketone Assays
The use of D-(-)-3-hydroxy[4,4,4-2H3]butyrate (a deuterated analog structurally equivalent to (R)-3-hydroxybutanoic acid-d3) as an internal standard for GC-MS analysis of plasma ketones resulted in intra-assay precision better than ±1% and inter-assay precision better than ±2% for both 3-hydroxybutyrate and acetoacetate in the physiologic range [1]. This level of precision is unattainable with unlabeled internal standards due to endogenous interference and matrix effects.
| Evidence Dimension | Analytical precision (CV%) for plasma ketone quantification |
|---|---|
| Target Compound Data | Intra-assay CV < 1%; inter-assay CV < 2% |
| Comparator Or Baseline | Conventional radioactive 14C-tracer (no precision data reported for internal standard comparison) |
| Quantified Difference | Method validated against simultaneous 14C-tracer kinetic data in fasted rats, demonstrating equivalent flux measurements with superior precision and safety profile [1] |
| Conditions | Selected ion monitoring GC-MS, 300 μL plasma samples, physiologic ketone concentrations |
Why This Matters
High analytical precision is critical for detecting small changes in ketone body flux, such as in metabolic disease studies or nutritional ketosis interventions, and directly impacts the statistical power and reproducibility of in vivo experiments.
- [1] Bougnoux P, Salem N Jr, Lyons C, Hoffman T. Determination of ketone body kinetics using a D-(-)-3-hydroxy[4,4,4-2H3]butyrate tracer. J Lipid Res. 1986;27(2):215-220. View Source
